molecular formula C10H8FN B2736735 7-Fluoro-3-methylisoquinoline CAS No. 2073126-59-5

7-Fluoro-3-methylisoquinoline

Cat. No.: B2736735
CAS No.: 2073126-59-5
M. Wt: 161.179
InChI Key: XJDCFJTZKGPPDO-UHFFFAOYSA-N
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Description

7-Fluoro-3-methylisoquinoline (CAS 2073126-59-5) is a fluorinated heterocyclic compound with the molecular formula C 10 H 8 FN and a molecular weight of 161.18 g/mol. This compound is part of the isoquinoline family, which is recognized in scientific literature as a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active molecules . Isoquinoline-based structures are frequently investigated for their diverse pharmacological potential, which includes anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities . The introduction of a fluorine atom at the 7-position, along with a methyl group at the 3-position, creates a versatile building block for drug discovery and development. Fluorine incorporation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity . This makes this compound a valuable intermediate for the synthesis of more complex molecules and for the exploration of structure-activity relationships (SAR) in lead optimization programs . Physical-Chemical Properties (Predicted): • Boiling Point: 261.3 ± 20.0 °C • Density: 1.174 ± 0.06 g/cm 3 • pKa: 5.11 ± 0.33 Handling and Storage: Store at 2-8°C . Disclaimer: This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a diagnostic agent. All information is provided for research reference purposes and is not a guarantee of product efficacy or safety for any particular application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDCFJTZKGPPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)F)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Fluoro 3 Methylisoquinoline and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the 7-Fluoro-3-methylisoquinoline Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve breaking the bonds of the isoquinoline (B145761) ring system.

A logical approach would be to disconnect the C-N and C-C bonds that form the heterocyclic ring. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection of the N1-C8a and C4-C4a bonds. This strategy points towards classic isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions. The key precursors would be a substituted phenethylamine (B48288) and a carbonyl compound or its equivalent. Specifically, for this compound, this would involve a 3-fluorophenethylamine (B1297878) derivative and an acetaldehyde (B116499) equivalent.

Pathway B: Disconnection of the C3-C4 bond and the N-C1 bond. This approach suggests modern transition-metal-catalyzed methods, such as C-H activation/annulation reactions. The precursors here would be a substituted benzaldehyde (B42025) or ketoxime and an alkyne. For the target molecule, a derivative of 3-fluoroacetophenone and an acetylene (B1199291) equivalent could be employed.

These strategic disconnections form the basis for the various synthetic methodologies discussed in the following sections.

De Novo Synthesis Approaches to the Isoquinoline Ring System

The synthesis of the isoquinoline core can be achieved through a variety of methods, ranging from historical name reactions to contemporary transition-metal-catalyzed processes.

Classic Cyclization Reactions and their Modern Adaptations

Several classical reactions have been the cornerstone of isoquinoline synthesis for over a century. researchgate.net These methods typically involve the acid-catalyzed cyclization of a β-phenylethylamine derivative.

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. organic-chemistry.orgwikipedia.org For the synthesis of this compound, the starting material would be N-[2-(3-fluorophenyl)ethyl]acetamide. The amide is treated with a dehydrating agent to induce cyclization, followed by dehydrogenation to yield the final aromatic product. Modern adaptations of this reaction may utilize milder reagents or microwave assistance to improve yields and reduce reaction times. organic-chemistry.org

Pomeranz-Fritsch Reaction: This method provides a direct route to isoquinolines from the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine, followed by acid-catalyzed cyclization. mdpi.comorganicreactions.orgwikipedia.org To synthesize this compound, 3-fluorobenzaldehyde (B1666160) would be reacted with 2,2-diethoxypropylamine. The subsequent cyclization under acidic conditions would furnish the desired product. Modifications of this reaction, such as the Schlittler-Müller modification using a benzylamine (B48309) and glyoxal (B1671930) acetal, have been developed to improve yields for certain substrates. mdpi.com

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. researchgate.net While typically used for tetrahydroisoquinolines, subsequent oxidation can lead to the aromatic isoquinoline. For the target molecule, 3-fluorophenethylamine would be reacted with acetaldehyde. The resulting tetrahydroisoquinoline would then be oxidized to produce this compound. Recent advancements include the use of chiral catalysts for asymmetric synthesis and the application to a wider range of substrates, including those with fluorine substituents. researchgate.netacs.org

Classic Cyclization Reaction Key Precursors for this compound Intermediate Product
Bischler-NapieralskiN-[2-(3-fluorophenyl)ethyl]acetamide7-Fluoro-3-methyl-3,4-dihydroisoquinoline
Pomeranz-Fritsch3-Fluorobenzaldehyde and 2,2-diethoxypropylamineDirect formation of isoquinoline
Pictet-Spengler3-Fluorophenethylamine and acetaldehyde7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline

Transition Metal-Catalyzed Annulation and Cascade Cyclization Strategies for Fluorinated Isoquinolines

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of complex molecules. These methods often offer higher efficiency, milder reaction conditions, and greater functional group tolerance compared to classical approaches. researchgate.net

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoquinolines. nih.govrsc.org This methodology typically involves the reaction of an aryl ketone O-acyl oxime with an alkyne. nih.gov In a synthesis targeting a similar structure, (E)-1-(3-fluorophenyl)ethanone O-acetyl oxime was reacted with an acetylene equivalent, leading to a mixture of 5-fluoro-1-methylisoquinoline and 7-fluoro-1-methylisoquinoline. whiterose.ac.ukwhiterose.ac.uk This demonstrates the potential of this method for the synthesis of fluorinated isoquinolines, although regioselectivity can be a challenge. The reaction proceeds via an ortho-rhodation, followed by alkyne insertion and reductive elimination to form the isoquinoline ring. nih.govnih.gov

Palladium catalysis is widely used in organic synthesis, particularly for the formation of C-C and C-N bonds. dokumen.pubrsc.org Palladium-catalyzed heteroannulation of 2-iodobenzylidenamines with fluorine-containing alkynes has been reported for the regioselective synthesis of 4-fluoroalkyl isoquinolines. thieme-connect.com Another approach involves the palladium-catalyzed nucleomethylation of alkynes to construct 4-methylisoquinolines. nih.gov These strategies highlight the versatility of palladium catalysis in constructing substituted isoquinoline scaffolds.

Late-Stage Fluorination and Fluoroalkylation Strategies for Isoquinolines

Late-stage fluorination (LSF) has become a crucial strategy in medicinal chemistry for the rapid synthesis of fluorinated analogs of complex molecules. This approach avoids the need to carry over fluorinated building blocks through lengthy synthetic sequences, which can often be challenging. For isoquinoline systems, both electrophilic and nucleophilic fluorination methods are employed.

Electrophilic Fluorination of Isoquinoline Precursors

Electrophilic fluorination introduces a fluorine atom using a reagent that acts as an electrophilic fluorine source ("F+"). wikipedia.org Common reagents for this purpose include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. numberanalytics.com The direct C–H fluorination of azaarenes like isoquinoline can be difficult due to the electron-deficient nature of the pyridine (B92270) ring, which deactivates it towards electrophilic attack. figshare.comacs.orgresearchgate.netacs.org

To overcome this, strategies often involve the use of pre-functionalized isoquinoline precursors that contain activating groups or the fluorination of an electron-rich intermediate before the final ring closure to form the isoquinoline. nih.gov For instance, palladium-catalyzed C–H fluorination has been demonstrated for various N-heterocyclic compounds using NFSI as the fluorine source. rsc.org Another innovative approach involves the temporary dearomatization of the pyridine ring to facilitate selective fluorination, followed by rearomatization. figshare.comacs.org

Fluorinating ReagentDescription
Selectfluor® A cationic, DABCO-based reagent, known for its effectiveness and relative safety in handling. researchgate.net
N-fluorobenzenesulfonimide (NFSI) A neutral, highly effective N-F reagent used for fluorinating a wide range of substrates, including heterocycles. wikipedia.orgrsc.org

Nucleophilic Fluorination Approaches (e.g., SNAr on activated precursors)

Nucleophilic aromatic substitution (SNAr) is a powerful and common method for introducing fluorine into aromatic rings. nih.gov This reaction requires a leaving group (such as chlorine, bromine, or a nitro group) at the position to be fluorinated, and the ring must be "activated" by electron-withdrawing features. nih.gov In the case of isoquinoline, the ring nitrogen itself serves as an activating group, facilitating SNAr reactions.

To synthesize this compound via this method, a precursor like 7-chloro- or 7-bromo-3-methylisoquinoline (B1321007) would be treated with a nucleophilic fluoride (B91410) source. bldpharm.com Commonly used fluoride sources include potassium fluoride (KF) and cesium fluoride (CsF). nih.gov These reactions are typically performed at high temperatures in polar aprotic solvents like DMSO or sulfolane. nih.govdntb.gov.ua The efficiency of these reactions can be hampered by the low nucleophilicity of fluoride salts and their sensitivity to water. nih.gov To address this, reagents like anhydrous tetramethylammonium (B1211777) fluoride (Me₄NF) have been developed, which show high reactivity even under milder conditions. nih.gov

Regio- and Chemoselectivity Control in the Synthesis of this compound Derivatives

Controlling the position of fluorination (regioselectivity) is critical. In classical isoquinoline syntheses, the final substitution pattern is dictated by the starting materials. researchgate.net For example, to obtain a 7-substituted isoquinoline, the initial phenethylamine precursor must have a substituent at the meta-position relative to the cyclization point. whiterose.ac.uk

In late-stage fluorination, regioselectivity is governed by the reaction mechanism. For electrophilic fluorination, existing substituents on the ring direct the incoming fluorine. For SNAr reactions, the position of the leaving group on the isoquinoline ring determines the site of fluorination. wuxibiology.com Therefore, to synthesize the 7-fluoro isomer, a precursor with a leaving group at the 7-position is necessary. whiterose.ac.uk

Chemoselectivity, the selective reaction of one functional group in the presence of others, is also a key challenge. For instance, in SNAr reactions, if other positions on the isoquinoline ring are also activated and bear leaving groups, mixtures of products can result. Careful optimization of reaction conditions and the choice of leaving group can help achieve the desired chemoselectivity.

Sustainable and Green Chemistry Aspects in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes sustainability and green principles. tandfonline.com This involves using less hazardous materials, improving energy efficiency, and minimizing waste. google.com

Key green considerations in the synthesis of this compound include:

Catalysis: Using catalytic methods, such as palladium-catalyzed C-H activation, reduces the need for stoichiometric reagents, thereby minimizing waste. rsc.orgmdpi.com

Solvent Choice: Traditional SNAr reactions often use high-boiling polar aprotic solvents that are difficult to recycle. Research is exploring greener alternatives. tandfonline.com Recent developments have shown that combining natural enzymes and light can create eco-friendly ways to introduce fluorine into organic molecules. sciencedaily.com

Atom Economy: C–H fluorination is a highly atom-economical approach as it avoids the installation and removal of a leaving group. google.com

Energy Efficiency: Developing reactions that proceed under milder conditions, such as lower temperatures, reduces energy consumption. The use of highly reactive fluoride sources like Me₄NF can enable room-temperature fluorinations. nih.gov

Green Chemistry AspectImprovement in Isoquinoline Synthesis
Hazardous Waste Reduction Replacing traditional heavy metal catalysts with more environmentally benign options like enzyme- and light-based systems. sciencedaily.com
Energy Efficiency Moving from high-temperature SNAr reactions to milder, catalytically driven processes.
Atom Economy Prioritizing direct C-H functionalization over routes requiring protecting groups and leaving groups.

Chemical Reactivity and Derivatization of 7 Fluoro 3 Methylisoquinoline

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Core

Electrophilic aromatic substitution (EAS) on the isoquinoline nucleus is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring system. dalalinstitute.com In substituted isoquinolines, the position of substitution is directed by both the nitrogen atom and the existing substituents. For 7-Fluoro-3-methylisoquinoline, the isoquinoline core typically directs electrophiles to positions 5 and 8. vulcanchem.com The fluorine at C-7 and the methyl group at C-3 further modulate the regioselectivity of these reactions. While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, general principles of EAS on substituted isoquinolines suggest that reactions like nitration and halogenation would likely occur at the C-5 or C-8 positions. dalalinstitute.comvulcanchem.com The outcome is influenced by a combination of electronic effects from the fluoro and methyl groups and the inherent reactivity of the isoquinoline system.

Nucleophilic Aromatic Substitution (SNAr) at the 7-Fluoro Position and its Derivatives

The presence of a fluorine atom on the electron-poor isoquinoline ring makes the 7-position susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.org This reaction type is a cornerstone for the derivatization of fluoro-substituted heterocycles. acgpubs.orgethernet.edu.et In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The reaction is particularly favored when strong electron-withdrawing groups are present on the aromatic ring, as they help to stabilize this negative charge. masterorganicchemistry.combyjus.com

In the context of this compound, the fluorine atom at the 7-position can be displaced by various nucleophiles such as alkoxides, amines, and thiolates. byjus.com The rate and success of the substitution are enhanced by the electron-withdrawing nature of the isoquinoline's nitrogen atom. wikipedia.org Fluorine is an excellent leaving group in SNAr reactions, often more so than other halogens, because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

NucleophileProduct TypeReaction Conditions
Alkoxides (e.g., NaOCH₃)7-Alkoxy-3-methylisoquinolineBasic conditions, often in an alcohol solvent like MeOH. acgpubs.orgbyjus.com
Amines (e.g., R-NH₂)7-Amino-3-methylisoquinoline derivativesTypically requires heating.
Thiolates (e.g., R-SNa)7-Thioether-3-methylisoquinoline derivativesGenerally proceeds under mild conditions.

This table represents generalized SNAr reactions based on established principles of nucleophilic aromatic substitution on fluoro-aromatic compounds.

Functionalization and Transformations at the 3-Methyl Group (e.g., Benzylic Halogenation, Oxidation, Condensation)

The methyl group at the 3-position of the isoquinoline ring is a versatile handle for further chemical modifications. Its "benzylic-like" character allows for a range of transformations.

Benzylic Halogenation: The methyl group can undergo free-radical halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator to form 3-(halomethyl)-7-fluoroisoquinolines. These halogenated intermediates are valuable precursors for subsequent nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to various oxidation states. Mild oxidation can yield the corresponding aldehyde (7-fluoro-3-formylisoquinoline), while stronger oxidizing agents can produce the carboxylic acid (7-fluoro-3-carboxyisoquinoline). These functional groups open up a wide array of synthetic possibilities, including the formation of amides, esters, and other carbonyl derivatives.

Condensation Reactions: The acidic protons of the 3-methyl group can be removed by a strong base to generate a carbanion. This anion can then participate in condensation reactions with various electrophiles, such as aldehydes and ketones (e.g., aldol-type reactions), to form new carbon-carbon bonds and extend the side chain at the 3-position.

Metalation and Cross-Coupling Reactions on the Isoquinoline Scaffold

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including isoquinolines. hbni.ac.in For this compound, these reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds at various positions.

The 7-fluoro substituent itself can be a site for cross-coupling, although this is less common than using a bromo or iodo substituent. More typically, the 7-fluoro compound might be converted to a more reactive species, such as a triflate or a borylated derivative, to facilitate coupling. Alternatively, other positions on the ring can be halogenated to serve as handles for these reactions. For instance, an 8-bromo-7-fluoro-3-methylisoquinoline (B2583278) derivative could undergo various cross-coupling reactions at the 8-position. vulcanchem.com

Common cross-coupling reactions applicable to the isoquinoline scaffold include:

Suzuki Coupling: Reaction of a halo-isoquinoline with a boronic acid or ester, catalyzed by a palladium complex, to form a C-C bond. acs.org

Stille Coupling: Coupling of a halo-isoquinoline with an organostannane, also palladium-catalyzed. acs.org

Heck Reaction: Reaction of a halo-isoquinoline with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: Palladium-catalyzed coupling of a halo-isoquinoline with a terminal alkyne. acs.org

Buchwald–Hartwig Amination: Palladium-catalyzed reaction of a halo-isoquinoline with an amine to form a C-N bond. acs.org

Coupling ReactionReactantsCatalyst/ConditionsProduct Type
Suzuki acs.orgHalo-isoquinoline, Boronic acid/esterPd catalyst, BaseAryl/Alkyl-isoquinoline
Stille acs.orgHalo-isoquinoline, OrganostannanePd catalystAryl/Alkyl-isoquinoline
HeckHalo-isoquinoline, AlkenePd catalyst, BaseAlkenyl-isoquinoline
Sonogashira acs.orgHalo-isoquinoline, Terminal AlkynePd/Cu catalyst, BaseAlkynyl-isoquinoline
Buchwald-Hartwig acs.orgHalo-isoquinoline, AminePd catalyst, BaseAmino-isoquinoline

This table provides a general overview of cross-coupling reactions applicable to halo-isoquinoline derivatives.

Heterocyclic Annulation and Ring Transformations Involving the Isoquinoline Moiety

The isoquinoline framework of this compound can serve as a building block for the construction of more complex, polycyclic heterocyclic systems through annulation reactions. researchgate.net These reactions typically involve the formation of one or more new rings fused to the existing isoquinoline core. For example, reactions that form bonds between the nitrogen atom (or an adjacent carbon) and a bifunctional reagent can lead to fused ring systems. The specific reactivity would depend on the reaction partners and conditions, potentially leading to novel scaffolds with unique properties. nih.gov Ring transformation reactions, while less common, could also occur under specific, often harsh, conditions, leading to rearrangement of the core heterocyclic structure.

Stereoselective Derivatization and Chiral Auxiliary Applications

While specific examples for this compound are not prominent, the principles of stereoselective synthesis can be applied to its derivatives. google.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. numberanalytics.comsigmaaldrich.com

If a prochiral center is introduced into a derivative of this compound, a chiral auxiliary could be used to direct the formation of one enantiomer over the other. For instance, if the 3-methyl group were oxidized to a ketone, its asymmetric reduction could be achieved using a chiral reducing agent.

Alternatively, the isoquinoline nitrogen itself, or a functional group attached to the ring, could be derivatized with a chiral auxiliary. cyu.fr This would create a diastereomeric mixture that could potentially be separated or could direct subsequent reactions in a stereoselective manner. google.com After the desired stereochemistry is established, the chiral auxiliary is cleaved from the molecule. numberanalytics.com The inherent chirality of many natural products makes this a critical area of synthetic chemistry. numberanalytics.com

Advanced Spectroscopic and Mechanistic Studies of 7 Fluoro 3 Methylisoquinoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 19F NMR)

High-resolution NMR spectroscopy is indispensable for the unambiguous structural elucidation of fluorinated isoquinolines. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and environment. unl.edu

¹H NMR: Proton NMR reveals the number of different types of protons and their neighboring environments. In a typical spectrum for a 3-methylisoquinoline (B74773) derivative, the methyl group protons would appear as a singlet, while the aromatic protons would present as a series of doublets, triplets, or multiplets, with their coupling constants providing information about their relative positions on the isoquinoline (B145761) core.

¹³C NMR: Carbon NMR is used to identify all unique carbon atoms in the molecule. The carbon of the methyl group resonates in the aliphatic region, while the carbons of the isoquinoline ring appear in the aromatic region. The carbon atom bonded directly to the fluorine atom exhibits a characteristic large coupling constant (¹JCF), which is a definitive indicator of its position. rsc.orgresearchgate.net

¹⁹F NMR: As an alternative to proton and carbon NMR, ¹⁹F NMR offers high sensitivity and a wide chemical shift range, which minimizes signal overlap. nih.gov For 7-Fluoro-3-methylisoquinoline, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C-7 position. The chemical shift and coupling to adjacent protons (³JHF) and carbons (JCF) further confirm the fluorine's location. rsc.orgnih.govscispace.com

Table 1: Representative NMR Data for Substituted Fluoro-methylisoquinoline Derivatives Note: Data is compiled from closely related derivatives as a representation of typical spectral characteristics.

NucleusChemical Shift (δ) Range (ppm)Key Features & Couplings (J)Source
¹H 2.5 - 3.1 (CH₃)Singlet for the methyl group. amazonaws.com
7.0 - 8.5 (Aromatic)Doublets and multiplets corresponding to protons on the fused rings. amazonaws.com
¹³C 20 - 25 (CH₃)Signal for the methyl carbon. rsc.org
110 - 165 (Aromatic)Signals for aromatic carbons; the carbon attached to fluorine shows a large ¹JCF coupling. rsc.orgrsc.org
¹⁹F -135 to -145Singlet or multiplet depending on coupling with nearby protons. rsc.org

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Characterization (e.g., HRMS, Fragmentation Analysis)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, typically the protonated molecule [M+H]⁺ in electrospray ionization (ESI) mode. amazonaws.com This accuracy allows for the determination of the elemental formula, as the measured mass can be distinguished from other combinations of atoms with the same nominal mass. The confirmation is achieved by comparing the experimentally found m/z value with the theoretically calculated value for the expected formula. amazonaws.comrsc.org

Fragmentation Analysis: In addition to the molecular ion, mass spectrometry can induce fragmentation of the molecule. Analyzing the resulting fragment ions provides structural information, confirming the presence of specific substructures like the methyl group or the fluorinated benzene (B151609) ring.

Table 2: Representative HRMS Data for Fluoro-methylisoquinoline Derivatives

Compound FormulaIonCalculated m/zFound m/zSource
C₁₀H₉FN[M+H]⁺162.0719162.0698 rsc.org
C₁₃H₁₅FN[M+H]⁺204.1189204.1175 rsc.org
C₁₉H₁₈NO₂[M+H]⁺292.1332292.1331 rsc.org

X-ray Crystallography for Absolute Structure Determination of Complex Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orglibretexts.org This technique is particularly valuable for complex derivatives of this compound, especially when stereocenters are present or when the substitution pattern is ambiguous from spectroscopic data alone.

In-situ Spectroscopic Monitoring of Reaction Pathways (e.g., IR, UV-Vis)

Understanding the mechanism of formation for isoquinolines can be achieved by monitoring the reaction in real-time using in-situ spectroscopic techniques. Methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy allow researchers to observe the concentration changes of reactants, intermediates, and products throughout the course of the reaction without altering the system.

In-situ IR Spectroscopy: By placing an IR probe directly into the reaction vessel, changes in the vibrational frequencies of functional groups can be tracked. For example, in a synthesis of the isoquinoline core, one could monitor the disappearance of stretching frequencies corresponding to starting materials and the appearance of new bands characteristic of the forming heterocyclic ring structure.

In-situ UV-Vis Spectroscopy: The formation of the conjugated isoquinoline ring system from non-aromatic precursors leads to significant changes in the electronic transitions, which can be monitored by UV-Vis spectroscopy. The appearance and growth of absorption bands at longer wavelengths typically indicate the formation of the aromatic product, allowing for the study of reaction kinetics.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

While this compound itself is an achiral molecule, this section applies to its chiral derivatives, which may be synthesized through asymmetric reactions. Chiroptical spectroscopy is essential for characterizing these chiral molecules.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov This technique is highly sensitive to the three-dimensional arrangement of atoms around a stereocenter. The resulting CD spectrum is a unique fingerprint for a specific enantiomer. It is widely used to determine the absolute configuration of chiral isoquinoline alkaloids by comparing experimental spectra with those predicted from theoretical calculations. researchgate.netresearchgate.net Furthermore, CD spectroscopy can be used to determine the enantiomeric excess (ee) of a sample, which is a critical measure of success in asymmetric synthesis. nih.gov

Theoretical and Computational Investigations of 7 Fluoro 3 Methylisoquinoline

Density Functional Theory (DFT) Studies on Electronic Structure, Aromaticity, and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 7-Fluoro-3-methylisoquinoline, DFT would be instrumental in understanding its fundamental chemical properties.

Electronic Structure: DFT calculations can determine the molecule's ground-state energy, electron density distribution, and molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The spatial distribution and energy levels of these frontier orbitals are crucial for predicting the molecule's stability and regions susceptible to electrophilic or nucleophilic attack. The presence of the electronegative fluorine atom at the 7-position and the electron-donating methyl group at the 3-position would significantly influence the electron density across the isoquinoline (B145761) ring system.

Aromaticity: The aromatic character of the two rings in this compound can be quantified using DFT-based indices. Methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) provide insight into the degree of electron delocalization. These calculations would likely show a significant degree of aromaticity, characteristic of the isoquinoline core, though potentially modulated by the substituents.

Reactivity: DFT is widely used to calculate various chemical reactivity descriptors. For this compound, these would include:

Global Reactivity Descriptors: Ionization potential, electron affinity, global hardness, and electrophilicity index, which provide a general measure of the molecule's reactivity.

Local Reactivity Descriptors: Fukui functions and dual descriptors, which identify the specific atomic sites most prone to electrophilic, nucleophilic, or radical attack.

A hypothetical data table of DFT-calculated global reactivity descriptors for this compound is presented below to illustrate the type of information that would be generated.

DescriptorHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
Energy Gap (HOMO-LUMO)5.3
Ionization Potential6.5
Electron Affinity1.2
Global Hardness2.65
Electrophilicity Index1.95
Note: These values are illustrative and not based on actual calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions (in non-biological contexts)

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While this compound is a relatively rigid molecule, MD simulations would be valuable for studying its behavior in different environments and its interactions with other molecules.

Conformational Analysis: For a largely planar molecule like this compound, conformational analysis would focus on the rotational barrier of the methyl group and any slight puckering of the rings that might occur at different temperatures. MD simulations can track these movements over time to provide a dynamic picture of the molecule's flexibility.

Intermolecular Interactions: In a condensed phase (e.g., a liquid or a solid-state material), MD simulations can elucidate the nature and strength of intermolecular forces. For this compound, these would include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···F or C-H···N hydrogen bonds. Understanding these interactions is key to predicting material properties such as melting point, boiling point, and solubility in various solvents. Simulations could model the aggregation behavior of the molecule and the structure of its solvated state.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of new compounds.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. These predicted spectra can be compared with experimental data to confirm the molecular structure. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the fluorine and methyl substituents.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies using DFT. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C and C=N ring stretching, and C-F stretching. This information is invaluable for interpreting experimental vibrational spectra.

A table of hypothetical predicted vibrational frequencies and their assignments is shown below.

Vibrational ModeHypothetical Frequency (cm⁻¹)
Aromatic C-H Stretch3100-3000
Methyl C-H Stretch2980-2870
C=C/C=N Ring Stretch1650-1450
C-F Stretch1250-1000
Note: These are typical frequency ranges and not specific calculated values.

Elucidation of Reaction Mechanisms and Transition States through Computational Methods

Computational chemistry provides powerful tools for exploring the potential chemical reactions of a molecule. For this compound, these methods could be used to study reactions such as electrophilic aromatic substitution, nucleophilic substitution, or metal-catalyzed cross-coupling reactions.

By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathways from reactants to products. This involves locating and characterizing the structures and energies of:

Reactants and Products: The starting materials and final products of the reaction.

Intermediates: Stable, but often short-lived, species formed during the reaction.

Transition States: The highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

DFT calculations are commonly used to optimize the geometries of these species and to calculate their relative energies. This information allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics. For instance, one could computationally investigate whether an electrophile would preferentially add to the pyridine (B92270) or the benzene (B151609) ring of the isoquinoline system.

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Reactivity or Material Properties (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific property or activity. While often used in drug discovery, QSAR can also be applied to predict chemical reactivity or material properties.

For a series of related isoquinoline derivatives, a QSAR model could be developed to predict properties such as:

Chemical Reactivity: For example, the rate of a particular reaction could be correlated with calculated molecular descriptors like HOMO/LUMO energies, dipole moment, or atomic charges.

Material Properties: Properties like solubility, melting point, or thermal stability could be modeled based on descriptors that quantify molecular size, shape, and intermolecular interactions.

To build a QSAR model for properties of substituted isoquinolines, one would first need a dataset of molecules with experimentally measured properties. Then, a variety of molecular descriptors would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to find a mathematical equation that best correlates the descriptors with the property of interest. Such a model could then be used to predict the properties of new, unsynthesized molecules like this compound.

Applications of 7 Fluoro 3 Methylisoquinoline As a Chemical Scaffold

Building Block in the Synthesis of Complex Organic Molecules

The 7-Fluoro-3-methylisoquinoline core serves as a versatile building block for the construction of more complex molecular architectures, particularly those with potential pharmacological relevance. The inherent reactivity of the isoquinoline (B145761) ring, modulated by the fluoro and methyl substituents, allows for a variety of chemical transformations.

Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, enable the functionalization of the isoquinoline scaffold. For instance, palladium-catalyzed reactions can be employed to introduce aryl, alkyl, or other functional groups at various positions on the ring, leading to a diverse library of derivatives. nih.gov The fluorine atom at the 7-position can influence the regioselectivity of these reactions due to its electronic effects.

The synthesis of complex heterocyclic systems often involves the annulation of rings onto a pre-existing scaffold. The this compound moiety can participate in cycloaddition reactions to form polycyclic structures. nih.gov These complex molecules are of significant interest in medicinal chemistry, as the isoquinoline motif is found in numerous natural products with a wide range of biological activities. nih.gov

Below is a representative table illustrating the types of complex molecules that could potentially be synthesized from isoquinoline precursors, highlighting the diversity of achievable structures.

Target Molecule ClassSynthetic StrategyPotential Application Area
Polycyclic Aromatic AlkaloidsAnnulation ReactionsAnticancer Agents
Substituted TetrahydroisoquinolinesReduction and N-FunctionalizationNeurological Drugs
Fused Heterocyclic SystemsCycloaddition ReactionsKinase Inhibitors

Ligand Design in Catalysis

The nitrogen atom in the isoquinoline ring of this compound possesses a lone pair of electrons, making it an excellent candidate for coordination to metal centers. This property allows for its use in the design of ligands for various catalytic applications, including homogeneous, heterogeneous, and organocatalysis.

In homogeneous catalysis , isoquinoline-based ligands can coordinate with transition metals such as palladium, rhodium, and iridium to form catalytically active complexes. researchgate.net The electronic properties of the ligand, influenced by the electron-withdrawing fluorine atom, can modulate the catalytic activity and selectivity of the metal center. For example, in cross-coupling reactions, the ligand can affect the rates of oxidative addition and reductive elimination.

For heterogeneous catalysis , this compound or its derivatives can be immobilized on solid supports, such as polymers or silica (B1680970) gel. These supported catalysts offer advantages in terms of easy separation and recyclability. The interaction between the isoquinoline moiety and the support can influence the catalyst's stability and performance.

In the realm of organocatalysis , chiral derivatives of this compound can be synthesized to act as asymmetric catalysts. The rigid isoquinoline backbone provides a well-defined stereochemical environment, which can be exploited to control the enantioselectivity of organic reactions.

The following table provides examples of catalytic systems where isoquinoline-type ligands have been employed, suggesting potential applications for this compound.

Catalyst TypeMetal Center (if applicable)Reaction Type
HomogeneousPalladium(II)C-H Activation/Annulation
HeterogeneousRuthenium(II) on PolymerHydrogenation
OrganocatalystChiral Isoquinoline DerivativeAsymmetric Aldol Reaction

Precursor in Materials Science

The unique photophysical and electronic properties of aromatic heterocyclic compounds make them attractive for applications in materials science. The this compound scaffold can serve as a precursor for the development of novel organic materials with tailored functionalities.

In the field of optoelectronic materials , derivatives of this compound can be designed to exhibit fluorescence or phosphorescence, making them suitable for use in organic light-emitting diodes (OLEDs). The introduction of fluorine atoms into organic materials has been shown to lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve device efficiency and stability. rsc.org The emission color can be tuned by modifying the substituents on the isoquinoline core. researchgate.net

The development of conductive polymers is another area where this scaffold can be utilized. By polymerizing appropriately functionalized this compound monomers, it is possible to create materials with extended π-conjugation, which is a prerequisite for electrical conductivity. The fluorine substituent can also enhance the stability of these polymers against oxidative degradation.

Furthermore, the ability of the isoquinoline nitrogen to coordinate with metal ions makes this compound a potential building block for supramolecular assemblies and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis.

A summary of potential material science applications is presented in the table below, based on the properties of similar fluorinated N-heterocycles.

Material TypeKey PropertyPotential Application
Organic Light-Emitting Diode (OLED)Tunable Emission, High Quantum YieldDisplay Technology
Conductive Polymerπ-Conjugation, StabilityOrganic Electronics
Metal-Organic Framework (MOF)Porosity, Catalytic SitesGas Storage, Catalysis

Probes for Chemical Biology Studies

Fluorescent probes are indispensable tools in chemical biology for visualizing and understanding biological processes at the molecular level. The isoquinoline scaffold is a known fluorophore, and its photophysical properties can be modulated by substituents. mdpi.comresearchgate.net This makes this compound a promising starting point for the design of novel chemical probes for non-pharmacological studies.

Fluorescent tags based on this scaffold can be synthesized and conjugated to biomolecules such as proteins or nucleic acids. The inherent fluorescence of the isoquinoline moiety allows for the tracking and localization of these biomolecules within cells. The fluorine atom can enhance the photostability and quantum yield of the fluorophore.

In the context of enzyme mechanism elucidation , probes derived from this compound can be designed to interact with specific enzymes. Changes in the fluorescence signal upon binding or enzymatic modification can provide valuable insights into the enzyme's function and mechanism of action. For example, a probe could be designed to fluoresce only after being cleaved by a specific protease.

The table below outlines potential applications of this compound-based probes in chemical biology.

Probe TypePrinciple of OperationBiological Application
Fluorescent LabelCovalent attachment to a biomoleculeProtein tracking and localization
Enzyme SubstrateFluorescence change upon enzymatic reactionEnzyme activity assays
Ion SensorChelation-induced fluorescence changeImaging intracellular ion concentrations

Development of Novel Reagents and Intermediates for Organic Synthesis

Beyond its direct use in the synthesis of final products, this compound can serve as a precursor for the development of novel reagents and intermediates with unique reactivity for organic synthesis. The combination of the isoquinoline core with the fluoro and methyl groups can be exploited to create versatile synthetic tools.

Functionalization of the methyl group at the 3-position can lead to a variety of reactive intermediates. For example, oxidation of the methyl group could yield the corresponding aldehyde or carboxylic acid, which are valuable handles for further chemical modifications. Halogenation of the methyl group could provide access to electrophilic reagents.

The fluorine atom at the 7-position can act as a directing group in electrophilic aromatic substitution reactions or be a site for nucleophilic aromatic substitution under certain conditions, allowing for the introduction of a wide range of functional groups. This functionalized isoquinoline can then be used as a more complex building block in multi-step syntheses.

This table summarizes the potential transformations of this compound to generate novel synthetic reagents.

TransformationResulting Reagent/IntermediatePotential Synthetic Utility
Oxidation of Methyl Group7-Fluoroisoquinoline-3-carbaldehydeAldehyde for condensation reactions
Halogenation of Methyl Group7-Fluoro-3-(halomethyl)isoquinolineElectrophile for alkylation reactions
Nucleophilic Aromatic Substitution7-Amino-3-methylisoquinolinePrecursor for further derivatization

Future Directions and Emerging Research Avenues for 7 Fluoro 3 Methylisoquinoline

Development of Novel and Atom-Economical Synthetic Strategies

The efficient synthesis of 7-fluoro-3-methylisoquinoline is paramount for its widespread investigation and application. While classical methods like the Bischler-Napieralski or Pictet-Spengler reactions provide foundational routes, future research will likely focus on developing more sophisticated and sustainable strategies that improve yield, reduce waste, and enhance molecular complexity in fewer steps.

Key areas for future synthetic development include:

C-H Activation/Functionalization: Transition-metal-catalyzed C-H activation represents a powerful, atom-economical approach. Research will likely target the direct, late-stage functionalization of simpler precursors, avoiding the need for pre-functionalized starting materials and reducing step counts.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control, particularly for potentially hazardous reactions. Developing a continuous-flow process for this compound could enable safer handling of reagents and facilitate large-scale production for materials science applications.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and efficient tool for forming complex bonds. Future work could explore novel cyclization or functionalization pathways to the isoquinoline (B145761) core under photochemical conditions, offering alternative and potentially more selective synthetic routes.

Biocatalysis: The use of engineered enzymes could provide highly selective and environmentally benign methods for key synthetic steps, such as asymmetric reduction or hydroxylation of precursors, leading to chiral derivatives of the target compound.

Exploration of Unprecedented Reactivity Patterns and Transformations

The electronic interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group, situated on the isoquinoline core, suggests a unique reactivity profile for this compound. Future research should focus on systematically exploring and exploiting these properties.

Emerging avenues for reactivity studies include:

Selective Cross-Coupling Reactions: The fluorine atom can influence the reactivity of adjacent C-H bonds, potentially enabling regioselective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new substituents onto the benzene (B151609) ring of the isoquinoline.

Functionalization of the Methyl Group: The methyl group at the 3-position is a handle for further elaboration. Future studies could investigate its selective oxidation, halogenation, or metalation to create a diverse library of derivatives.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom itself can act as a leaving group in SNAr reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) at the 7-position. nih.govresearchgate.net Research into the kinetics and scope of these reactions is a promising area.

Organometallic Transformations: Directed ortho-metalation, guided by the isoquinoline nitrogen, could provide a route to functionalize the C-8 position, a transformation that is often challenging. nih.govresearchgate.net

Integration into Advanced Functional Materials and Nanoscience

The unique properties imparted by the fluorine atom—such as increased thermal stability, altered electronic character, and utility as a ¹⁹F NMR probe—make this compound an attractive building block for advanced materials.

Potential applications in materials and nanoscience include:

Fluorinated Polymers: This compound could serve as a novel monomer or a dopant in the synthesis of fluoropolymers. man.ac.uk The resulting materials may exhibit enhanced thermal resistance, specific optical properties, or low surface energy, making them suitable for specialized coatings or electronic devices.

Organic Electronics: Isoquinoline derivatives are known to have applications in Organic Light-Emitting Diodes (OLEDs). The electronic properties of this compound could be tuned for use as a host material, an emissive dopant, or an electron transport layer material.

Nanoscience and Imaging: The incorporation of this compound into nanoparticles or molecular probes could enable their use in ¹⁹F Magnetic Resonance Imaging (MRI). researchgate.net This technique offers the advantage of a "background-free" signal, making it a powerful tool for in vivo imaging and diagnostics.

Computational Design and Prediction of Novel Derivatives with Tailored Chemical Properties

Computational chemistry provides an indispensable toolkit for accelerating the discovery and development of new molecules by predicting their properties before synthesis. For this compound, in silico methods can guide research efforts efficiently.

Future computational approaches will likely involve:

Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's geometry, electronic structure, and reactivity. rjptonline.org This allows for the rationalization of observed reaction outcomes and the prediction of sites susceptible to electrophilic or nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR): By generating a virtual library of derivatives and calculating various molecular descriptors, QSAR models can be built to correlate a derivative's structure with a desired property (e.g., biological activity, material performance). nih.gov

Time-Dependent DFT (TD-DFT): This method can predict the UV-visible absorption and emission spectra of novel derivatives, guiding the design of new molecules for applications in photonics and optoelectronics. rjptonline.org

Molecular Docking: For medicinal chemistry applications, docking simulations can predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors, thereby prioritizing the synthesis of compounds with the highest potential.

Table 1: Potential Applications of Computational Methods for this compound Research

Computational Method Predicted Property / Application Research Area
Density Functional Theory (DFT) Reactivity indices, bond dissociation energies, reaction pathways Synthetic Strategy, Reactivity
Time-Dependent DFT (TD-DFT) UV-Vis absorption/emission spectra, excited state properties Functional Materials
Quantitative Structure-Activity Relationship (QSAR) Correlation of structure with biological or material properties Materials Design, Medicinal Chemistry
Molecular Dynamics (MD) Simulation Conformational analysis, binding stability with targets Medicinal Chemistry, Nanoscience

Synergistic Experimental and Computational Approaches for Mechanistic Understanding

The most rapid and insightful progress will be achieved through a tight integration of experimental synthesis and computational analysis. This synergistic approach creates a feedback loop where experimental results validate and refine computational models, while computational predictions guide future experimental designs.

Key aspects of this integrated approach include:

Mechanism Elucidation: When a new transformation of this compound is discovered, DFT calculations can be employed to map out the reaction energy profile, identify transition states, and clarify the reaction mechanism. This understanding can then be used to optimize reaction conditions for higher yields and selectivity.

Rational Design of Functional Molecules: Computational screening can identify a shortlist of promising derivatives with desired electronic or binding properties. These prioritized candidates can then be synthesized and tested, significantly reducing the time and resources required compared to a purely empirical approach.

Spectroscopic Analysis: Computational methods can predict spectroscopic signatures (e.g., NMR, IR spectra). Comparing these predicted spectra with experimental data provides a powerful method for structural confirmation of newly synthesized compounds.

By pursuing these interconnected research avenues, the scientific community can unlock the full potential of this compound, paving the way for its use in a new generation of molecules, materials, and technologies.

Table 2: Compound Names Mentioned

Compound Name

Q & A

Q. What are the best practices for scaling up this compound synthesis without compromising yield?

  • Methodological Answer :
  • Flow Chemistry : Enables precise temperature control and reduces side reactions .
  • Catalyst Recycling : Use immobilized palladium catalysts to lower costs .
  • In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .
  • References : .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.